molecular formula C15H16N2 B181050 4-[4-(Dimethylamino)styryl]pyridine CAS No. 889-36-1

4-[4-(Dimethylamino)styryl]pyridine

Cat. No.: B181050
CAS No.: 889-36-1
M. Wt: 224.3 g/mol
InChI Key: LIXUVTQYCRSIET-ONEGZZNKSA-N
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Description

4-[4-(Dimethylamino)styryl]pyridine: is an organic compound with the molecular formula C15H16N2 . It is known for its photophysical properties and is often used in studies related to photochemistry and photophysics. The compound is characterized by a pyridine ring substituted with a styryl group that contains a dimethylamino substituent, which contributes to its unique electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(Dimethylamino)styryl]pyridine typically involves a condensation reaction between 4-(dimethylamino)benzaldehyde and 4-methylpyridine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is heated to facilitate the formation of the styryl bond .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 4-[4-(Dimethylamino)styryl]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-[4-(Dimethylamino)styryl]pyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

    4-(Dimethylamino)pyridine: A derivative of pyridine with similar nucleophilic properties.

    4-(4-Diethylaminostyryl)-1-methylpyridinium iodide: A compound with similar photophysical properties but different structural features.

    2-[4-(Dimethylamino)styryl]-1-ethylpyridinium iodide: Another related compound used in mitochondrial staining

Uniqueness: 4-[4-(Dimethylamino)styryl]pyridine is unique due to its combination of a styryl group and a dimethylamino substituent, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring strong fluorescence and efficient electron transfer .

Properties

IUPAC Name

N,N-dimethyl-4-[(E)-2-pyridin-4-ylethenyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2/c1-17(2)15-7-5-13(6-8-15)3-4-14-9-11-16-12-10-14/h3-12H,1-2H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIXUVTQYCRSIET-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20903504
Record name NoName_4182
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20903504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889-36-1
Record name NSC146836
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146836
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Record name 4-[4-(Dimethylamino)styryl]pyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the basic structure of 4-[4-(Dimethylamino)styryl]pyridine and its key spectroscopic properties?

A1: this compound (DMASP) is an organic compound with a conjugated system that gives it interesting photophysical properties. While its molecular formula and weight are not explicitly mentioned in the provided abstracts, its structure consists of a pyridine ring linked to a dimethylaniline moiety via a styryl group (a substituted ethylene). This structure leads to a strong absorption in the UV-Vis region and fluorescence emission, making it suitable for applications in optical sensing, as demonstrated by its incorporation into humidity-responsive fluorescent films. [] The specific wavelengths for absorption and emission maxima, as well as molar absorptivity, would require referencing the full research papers.

Q2: How does this compound interact with benzoyl peroxide, and what is the significance of this interaction?

A2: Research indicates that DMASP can form a complex with benzoyl peroxide, accelerating the latter's decomposition. [] This interaction is evidenced by the non-linear relationship between the decomposition rate constant and benzoyl peroxide concentration. This complex formation is attributed to the electron-donating nature of the dimethylamino group in DMASP. This finding is significant because it sheds light on the potential of DMASP and similar compounds as initiators or catalysts in polymerization reactions where benzoyl peroxide is commonly used.

Q3: Can you explain the role of this compound as a photobase and its significance in proton-coupled electron transfer (PCET) reactions?

A3: DMASP exhibits photobase properties, meaning it becomes more basic upon photoexcitation. [] Studies using transient absorption and fluorescence upconversion measurements have unveiled the excited-state dynamics of DMASP in the presence of hexafluoroisopropanol (HFIP), a solvent that facilitates PCET. The research demonstrates that photoexcited DMASP undergoes proton abstraction from HFIP, forming a protonated species within picoseconds. [] This finding underscores the importance of DMASP as a model system for investigating PCET processes, particularly those relevant to photocatalysis and energy conversion.

Q4: How does the structure of this compound influence its reactivity with 2,4,6-trinitrohalobenzenes?

A4: Research has focused on understanding the reaction mechanism between DMASP and 2,4,6-trinitrohalobenzenes, serving as a model for activated nucleophilic substitution reactions. [, ] While the specific details of the structure-activity relationship require further investigation, it is suggested that the electron-rich nature of the dimethylamino group in DMASP plays a crucial role in its nucleophilic attack on the electron-deficient 2,4,6-trinitrohalobenzene ring.

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